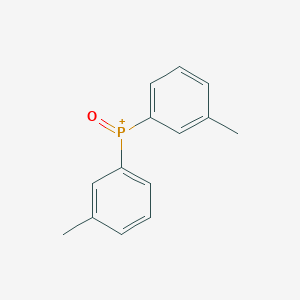

Phosphine oxide, bis(3-methylphenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phosphine oxide, bis(3-methylphenyl)-, also known as bis(3-methylphenyl)phosphine oxide, is an organic phosphorus compound with the chemical formula C14H15OP. It is a colorless to pale yellow solid with a distinct odor. This compound is known for its high thermal and oxidative stability, making it valuable in various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phosphine oxide, bis(3-methylphenyl)-, is typically synthesized through the alkylation of m-tolylmagnesium bromide with phosphorus trichloride, followed by oxidation. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Preparation of m-tolylmagnesium bromide: m-Tolyl bromide is reacted with magnesium in anhydrous ether to form m-tolylmagnesium bromide.

Alkylation with phosphorus trichloride: The m-tolylmagnesium bromide is then reacted with phosphorus trichloride to form bis(3-methylphenyl)phosphine.

Industrial Production Methods

Industrial production of phosphine oxide, bis(3-methylphenyl)-, follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

Phosphine oxide, bis(3-methylphenyl)-, undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form higher oxidation state compounds.

Substitution: It can participate in substitution reactions where the phenyl groups can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Silanes, borane-dimethylsulfide complex.

Substitution: Various organometallic reagents and catalysts.

Major Products Formed

Oxidation: Higher oxidation state phosphorus compounds.

Reduction: Bis(3-methylphenyl)phosphine.

Substitution: Substituted phosphine oxides with different phenyl group replacements.

Applications De Recherche Scientifique

Catalysis

Phosphine oxide, bis(3-methylphenyl)- serves as a ligand in transition metal catalysis and organocatalysis. Its ability to stabilize metal complexes enhances catalytic efficiency in various chemical reactions .

Biological Applications

Recent studies have investigated the potential biological applications of phosphine oxides. For instance, derivatives of phosphine oxide have shown cytostatic effects on human cancer cell lines, indicating their potential use in therapeutic applications . The compound's stability and reactivity make it suitable for further exploration in drug design and delivery systems.

Material Science

In the field of materials science, phosphine oxide, bis(3-methylphenyl)- is utilized as a flame retardant in plastics and coatings due to its high thermal stability. This application is particularly valuable in the production of materials that require enhanced fire resistance .

Case Study 1: Flame Retardant Applications

A study highlighted the effectiveness of phosphine oxide-based compounds as flame retardants in epoxy resins used for aeronautic applications. The incorporation of these compounds significantly improved the fire resistance of the materials without compromising mechanical properties .

Research into the cytostatic effects of phosphine oxide derivatives demonstrated that certain compounds exhibited significant inhibition of cell proliferation in breast adenocarcinoma and lung carcinoma cell lines. The findings suggest a promising avenue for developing new anticancer agents based on phosphine oxide chemistry .

Comparative Data Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Catalysis | Ligand in transition metal catalysis | Enhanced catalytic efficiency |

| Biological Research | Potential anticancer agents | Significant cytostatic effects in cancer cell lines |

| Material Science | Flame retardant in plastics and coatings | Improved fire resistance without mechanical loss |

Mécanisme D'action

The mechanism of action of phosphine oxide, bis(3-methylphenyl)-, involves its ability to act as a ligand, forming complexes with transition metals. These complexes can catalyze various chemical reactions by stabilizing reaction intermediates and lowering activation energies. The compound’s high thermal and oxidative stability also allows it to function effectively as a flame retardant by inhibiting the combustion process .

Comparaison Avec Des Composés Similaires

Phosphine oxide, bis(3-methylphenyl)-, can be compared with other similar compounds such as:

Bis(3-methoxyphenyl)phosphine oxide: Similar structure but with methoxy groups instead of methyl groups.

Bis(3-chlorophenyl)phosphine oxide: Contains chlorine atoms instead of methyl groups.

Triphenylphosphine oxide: Contains three phenyl groups without any methyl substitution.

Uniqueness

Phosphine oxide, bis(3-methylphenyl)-, is unique due to its specific substitution pattern, which imparts distinct thermal and oxidative stability properties. This makes it particularly valuable in applications requiring high stability under extreme conditions .

Activité Biologique

Phosphine oxide, bis(3-methylphenyl)- (CAS No. 145290-34-2), is a compound of significant interest in the field of medicinal chemistry and organic synthesis. Its unique structure and properties make it a candidate for various biological applications, particularly in the development of pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H19O

- Molecular Weight : 273.34 g/mol

- Structure : The compound features two 3-methylphenyl groups attached to a phosphine oxide moiety, which contributes to its chemical reactivity and biological interactions.

Phosphine oxides are known for their ability to modulate biological pathways through several mechanisms:

- Enzyme Inhibition : Phosphine oxides can act as inhibitors for various enzymes, impacting metabolic pathways. Their ability to form stable complexes with metal ions enhances their potential as enzyme inhibitors.

- Cell Membrane Interaction : At higher concentrations, phosphine oxides have been observed to disrupt cell membranes, leading to cytotoxic effects. This property is particularly relevant in cancer therapy where targeted disruption of tumor cell membranes is desired.

- Reactive Oxygen Species (ROS) Induction : Studies indicate that phosphine oxides can induce oxidative stress by increasing ROS levels within cells, which may lead to apoptosis in cancer cells. This mechanism has been highlighted in research involving aziridine phosphine oxides, where significant cell viability inhibition was observed in cancer cell lines such as HeLa and Ishikawa .

Anticancer Properties

Recent studies have demonstrated the anticancer potential of bis(3-methylphenyl) phosphine oxide derivatives. These compounds exhibit:

- Cytotoxicity : In vitro tests have shown that bis(3-methylphenyl)-phosphine oxides significantly inhibit the growth of various cancer cell lines.

- Mechanisms of Action : The compounds induce apoptosis via ROS generation and cell cycle arrest, particularly in the S phase .

Table 1: Summary of Biological Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Bis(3-methylphenyl) phosphine oxide | HeLa (cervical carcinoma) | 25 | Induction of ROS, apoptosis |

| Bis(3-methylphenyl) phosphine oxide | Ishikawa (endometrial) | 30 | Cell cycle arrest, membrane disruption |

Case Studies

-

Study on Anticancer Activity :

A study investigated the effects of bis(3-methylphenyl) phosphine oxides on HeLa and Ishikawa cells. Results indicated a significant decrease in cell viability with an IC50 value around 25 µM for HeLa cells. The mechanism involved increased ROS levels and subsequent apoptosis induction . -

Synthesis and Characterization :

Research focused on synthesizing unsymmetrical bis(phosphine) oxides from secondary phosphine oxides revealed that modifications to the phosphine oxide structure could enhance biological activity. The study highlighted the importance of steric factors in determining reactivity and biological efficacy .

Propriétés

IUPAC Name |

bis(3-methylphenyl)-oxophosphanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OP/c1-11-5-3-7-13(9-11)16(15)14-8-4-6-12(2)10-14/h3-10H,1-2H3/q+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGBGPBIXWIGOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)[P+](=O)C2=CC=CC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OP+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.